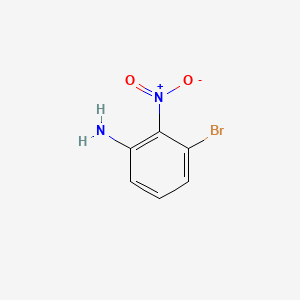

3-Bromo-2-nitroanilina

Descripción general

Descripción

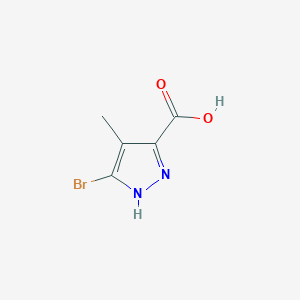

3-Bromo-2-nitroaniline (3-Br-2-NA) is an aromatic nitro compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a molecular weight of 209.9 g/mol. It is soluble in water, alcohol, and ether, but insoluble in benzene. 3-Br-2-NA has a melting point of 131-133°C, and a boiling point of 216°C. It is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Orgánicos

3-Bromo-2-nitroanilina: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para preparar diversos colorantes, pigmentos y productos farmacéuticos a través de reacciones de sustitución donde el átomo de bromo es reemplazado por otro grupo funcional .

Materiales Ópticos No Lineales

Este compuesto tiene aplicaciones potenciales en el campo de la óptica no lineal. La investigación indica que los derivados de la nitroanilina, como la This compound, se pueden utilizar para cultivar cristales que exhiben una alta eficiencia de conversión de generación de segundo armónico, lo cual es crucial para desarrollar conmutadores y moduladores ópticos .

Electroquímica

Las propiedades electroquímicas de la This compound la convierten en una candidata para estudiar los procesos de electroabsorción. Se puede utilizar para investigar la interacción entre las moléculas orgánicas y las superficies metálicas, lo cual es importante para comprender y mejorar los sistemas electrocatalíticos .

Mecanismo De Acción

Target of Action

3-Bromo-2-nitroaniline primarily targets the respiratory system, eyes, and skin . It is known to cause irritation in these areas, indicating a direct interaction with cells and tissues in these regions .

Mode of Action

It is known that nitro compounds can be reduced, and as an aromatic amine, it can be n-oxidized . This suggests that 3-Bromo-2-nitroaniline may undergo similar reactions, leading to changes in the target cells.

Biochemical Pathways

The synthesis of 3-Bromo-2-nitroaniline involves three key steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the nitration step needs to occur first . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing . These steps likely influence the biochemical pathways affected by 3-Bromo-2-nitroaniline.

Result of Action

The molecular and cellular effects of 3-Bromo-2-nitroaniline’s action are largely dependent on its interactions with its primary targets. Given its irritant properties, it likely causes cellular damage and inflammation in the respiratory system, eyes, and skin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-nitroaniline. For instance, its release into the environment should be avoided due to its potential harmful effects . Additionally, adequate ventilation is necessary when handling this compound to prevent inhalation and ensure safety .

Safety and Hazards

3-Bromo-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHLBAXHLAQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618776 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7138-15-0 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)